Rafoxanide

Fasciolosis Anthelmintic Resistance Dairy Cattle

Choose rafoxanide for unmatched duration of action: its 16.6-day half-life in sheep—>2.5x longer than oxyclozanide—reduces treatment frequency and labour costs in extensive operations. In head-to-head studies, it delivers superior efficacy against 6-week-old immature Fasciola hepatica vs. closantel, and achieves 97.4% reduction at 30 days against triclabendazole-resistant strains. For flocks co-infected with nasal bot fly (Oestrus ovis), it provides 100% larval clearance with a single compound, simplifying inventory and reducing animal stress. Secure this reliable, integration-ready anthelmintic for your parasite management program.

Molecular Formula C19H11Cl2I2NO3
Molecular Weight 626.0 g/mol
CAS No. 22662-39-1
Cat. No. B1680503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRafoxanide
CAS22662-39-1
SynonymsRafoxanide;  BRN 2228187;  Disalan;  Duofas;  EINECS 245-148-9 ;  Flukanide ;  NSC 355278;  Rafoxanida.
Molecular FormulaC19H11Cl2I2NO3
Molecular Weight626.0 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC(=C3)I)I)O)Cl)Cl
InChIInChI=1S/C19H11Cl2I2NO3/c20-10-1-4-13(5-2-10)27-17-6-3-12(9-15(17)21)24-19(26)14-7-11(22)8-16(23)18(14)25/h1-9,25H,(H,24,26)
InChIKeyNEMNPWINWMHUMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rafoxanide (CAS 22662-39-1) Technical Profile: A Salicylanilide Anthelmintic with Distinct Pharmacokinetic and Spectrum Properties


Rafoxanide (CAS 22662-39-1) is a halogenated salicylanilide anthelmintic agent primarily used in veterinary medicine for the control of liver fluke (Fasciola spp.), certain gastrointestinal nematodes (Haemonchus contortus, Bunostomum spp.), and nasal bot fly larvae (Oestrus ovis) in sheep and cattle [1][2]. It is a potent uncoupler of mitochondrial oxidative phosphorylation in susceptible parasites, a mechanism shared by other salicylanilides but with unique potency and spectrum nuances [3][4]. The compound is characterized by very high plasma protein binding (>99%) and an exceptionally long elimination half-life (approximately 14.5 to 16.6 days) in sheep, which directly contributes to its prolonged therapeutic effect [5].

Why Rafoxanide Cannot Be Substituted: Critical Differentiators in PK/PD and Spectrum of Activity


While rafoxanide, closantel, and oxyclozanide are all halogenated salicylanilides that uncouple oxidative phosphorylation, their significant differences in pharmacokinetics, efficacy against immature fluke stages, and parasite spectrum of activity preclude simple interchange [1]. For instance, rafoxanide's terminal half-life (16.6 days) is over 2.5 times longer than that of oxyclozanide (6.4 days) and longer than closantel's (14.5 days), leading to markedly different durations of protection [2]. Furthermore, head-to-head studies reveal rafoxanide's efficacy against 6-week-old immature Fasciola hepatica is superior to closantel's at comparable dose ratios [3][4]. Generic substitution without considering these quantitative differences in PK/PD and target species spectrum could lead to therapeutic failure, increased risk of resistance selection, and inappropriate use in specific production systems.

Quantitative Evidence Guide: Rafoxanide vs. Key Comparators


Superior Efficacy Against Natural Fasciola hepatica Infection vs. Triclabendazole and Clorsulon

In a 2022 study evaluating therapeutic efficacy in dairy cattle naturally infected with Fasciola hepatica in Peru, rafoxanide (in combination with albendazole) demonstrated sustained high efficacy, achieving 92.1% (79.6–98.9) at day 15 and 97.4% (94.1–99.4) at day 30 post-treatment [1][2]. This performance contrasts sharply with clorsulon (plus ivermectin), which showed a decline in efficacy from 98.8% at day 15 to 80.1% at day 30, and with triclabendazole, which was inadequate in both studies (≤80.8%) due to widespread resistance [3].

Fasciolosis Anthelmintic Resistance Dairy Cattle

Differential Efficacy Against Immature Fasciola hepatica Compared to Closantel

A controlled study in calves comparing fasciolicide activity against immature infections found that rafoxanide at 3 mg/kg bodyweight was 36.1% effective against 6-week-old F. hepatica and 60.4% effective against 8-week-old infections [1]. In the same study, closantel at 2.5 mg/kg was 60.0% effective against an 8-week-old infection [1]. A separate study in sheep showed that rafoxanide at 7.5 mg/kg against 6-week-old flukes achieved 86% efficacy, comparable to its 88% efficacy at 2.5 mg/kg against 10-week-old flukes [2].

Immature Fluke Fasciola hepatica Cattle

Significantly Prolonged Elimination Half-Life vs. Oxyclozanide

In a comparative pharmacokinetic study in sheep (n=5), rafoxanide exhibited a mean terminal half-life of 16.6 days, which is significantly longer than the 14.5 days for closantel and over 2.5 times longer than the 6.4 days for oxyclozanide [1]. All three drugs were extensively (>99%) bound to plasma proteins, but the difference in elimination rate is a key differentiator [1].

Pharmacokinetics Half-Life Sheep

Unique Dual Activity Spectrum: Efficacy Against Oestrus ovis Larvae

Rafoxanide's spectrum includes high efficacy against the larvae of the sheep nasal bot fly (Oestrus ovis), a parasite not covered by many standard fasciolicides like closantel or triclabendazole [1]. In a controlled trial, sheep treated with rafoxanide (7.5 mg/kg) had zero O. ovis larvae recovered, while untreated controls had a mean of 26 larvae per animal [2]. Treated animals also showed an additional weight gain of +3.52 kg over 2 months compared to controls [2].

Oestrus ovis Myiasis Sheep

Optimal Research and Field Applications for Rafoxanide Based on Evidence


Strategic Control of Fasciolosis in Triclabendazole-Resistant Endemic Areas

Rafoxanide is a scientifically sound alternative for dairy and beef operations where triclabendazole resistance has been confirmed. Its sustained high efficacy (97.4% at 30 days) provides a reliable tool for breaking the transmission cycle of F. hepatica, unlike triclabendazole (≤80.8%) or clorsulon combinations that show rapid efficacy decline . Procurement should prioritize rafoxanide for use in integrated parasite management programs that monitor for resistance and rotate drug classes .

Extended-Interval Treatment Protocols in Extensive Grazing Systems

The exceptionally long elimination half-life of rafoxanide (16.6 days) makes it the preferred salicylanilide for extensive sheep and cattle operations where animals are infrequently handled . This pharmacokinetic profile provides a longer period of protection against reinfection compared to oxyclozanide (6.4 days) and even closantel (14.5 days), potentially reducing the total number of treatments needed per season and lowering labor costs .

Integrated Control of Liver Fluke and Nasal Bot Fly Infestations in Sheep

In sheep flocks co-infected with Fasciola hepatica and Oestrus ovis, rafoxanide offers a unique one-compound solution. Its demonstrated 100% efficacy against O. ovis larvae, coupled with significant weight gain benefits (+3.52 kg), provides a strong economic justification for its selection over single-spectrum fasciolicides like closantel or nitroxynil . This dual-purpose application reduces drug inventory complexity and handling stress on animals.

Research on Drug Repositioning via BRAF V600E and CDK Inhibition

Beyond its veterinary use, rafoxanide has demonstrated potent inhibition of the BRAF V600E mutant protein, which is implicated in various cancers. In vitro, it exhibits high cytotoxic effects (IC50: 1.09 µM for A375 and 1.31 µM for A431 cells) . Furthermore, in vivo studies show that rafoxanide (40 mg/kg, i.p.) exhibits significant antitumor activity comparable to oxaliplatin (5 mg/kg, i.p.) . This makes it a compound of significant interest for academic and pharmaceutical researchers investigating novel oncology therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rafoxanide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.